molecular formula C16H20N2O3 B153186 tert-Butyl 2-oxospiro[indoline-3,3'-pyrrolidine]-1'-carboxylate CAS No. 205383-87-5

tert-Butyl 2-oxospiro[indoline-3,3'-pyrrolidine]-1'-carboxylate

Cat. No.: B153186
CAS No.: 205383-87-5
M. Wt: 288.34 g/mol
InChI Key: FHCRLRHLKXXJJZ-UHFFFAOYSA-N
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Description

tert-Butyl 2-oxospiro[indoline-3,3’-pyrrolidine]-1’-carboxylate is a spirocyclic compound that has garnered significant interest in the field of medicinal chemistry. Spirocyclic compounds are characterized by a unique three-dimensional structure where two rings are connected through a single spiro atom. This structural motif imparts distinct physicochemical properties, making these compounds valuable in drug discovery and development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 2-oxospiro[indoline-3,3’-pyrrolidine]-1’-carboxylate typically involves multiple steps, including cyclization and functional group transformations. One efficient synthetic route involves the cyclization of ethyl 2-oxindoline-5-carboxylate followed by demethylation . The key steps include:

    Dianion Alkylation: This step involves the formation of a dianion intermediate, which is then alkylated to form the spirocyclic structure.

    Cyclization: The intermediate undergoes cyclization to form the spirocyclic oxindole.

    Demethylation: The final step involves the removal of the methyl group to yield the target compound.

Industrial Production Methods

Industrial production of spirocyclic compounds like tert-Butyl 2-oxospiro[indoline-3,3’-pyrrolidine]-1’-carboxylate often employs scalable and efficient synthetic routes that minimize the use of chromatographic purification. The overall yield of the target compound can be optimized by carefully controlling reaction conditions and using high-purity reagents .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 2-oxospiro[indoline-3,3’-pyrrolidine]-1’-carboxylate undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

Common reagents used in the reactions of tert-Butyl 2-oxospiro[indoline-3,3’-pyrrolidine]-1’-carboxylate include:

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Halides, amines.

    Electrophiles: Alkyl halides, acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxindole derivatives, while reduction reactions may produce reduced spirocyclic compounds .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to tert-Butyl 2-oxospiro[indoline-3,3’-pyrrolidine]-1’-carboxylate include other spirocyclic oxindoles and pyrrolidines, such as:

Uniqueness

The uniqueness of tert-Butyl 2-oxospiro[indoline-3,3’-pyrrolidine]-1’-carboxylate lies in its specific spirocyclic structure, which imparts distinct physicochemical properties and biological activities. This compound’s ability to interact with a wide range of molecular targets makes it a valuable scaffold for drug discovery and development .

Properties

IUPAC Name

tert-butyl 2-oxospiro[1H-indole-3,3'-pyrrolidine]-1'-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2O3/c1-15(2,3)21-14(20)18-9-8-16(10-18)11-6-4-5-7-12(11)17-13(16)19/h4-7H,8-10H2,1-3H3,(H,17,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHCRLRHLKXXJJZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2(C1)C3=CC=CC=C3NC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40451436
Record name tert-Butyl 2-oxo-1,2-dihydro-1'H-spiro[indole-3,3'-pyrrolidine]-1'-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40451436
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

288.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

205383-87-5
Record name tert-Butyl 2-oxo-1,2-dihydro-1'H-spiro[indole-3,3'-pyrrolidine]-1'-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40451436
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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tert-Butyl 2-oxospiro[indoline-3,3'-pyrrolidine]-1'-carboxylate
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tert-Butyl 2-oxospiro[indoline-3,3'-pyrrolidine]-1'-carboxylate
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tert-Butyl 2-oxospiro[indoline-3,3'-pyrrolidine]-1'-carboxylate
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tert-Butyl 2-oxospiro[indoline-3,3'-pyrrolidine]-1'-carboxylate
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tert-Butyl 2-oxospiro[indoline-3,3'-pyrrolidine]-1'-carboxylate
Reactant of Route 6
tert-Butyl 2-oxospiro[indoline-3,3'-pyrrolidine]-1'-carboxylate

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